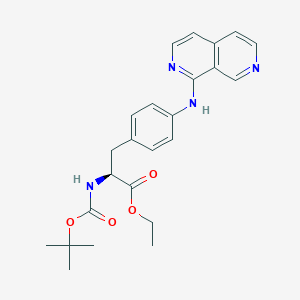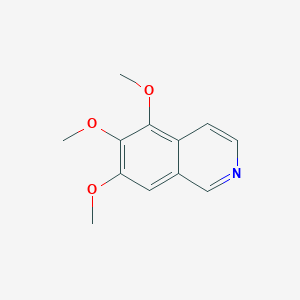
1H-Indole, 6-bromo-3-iodo-
Overview
Description
1H-Indole, 6-bromo-3-iodo- is a halogenated indole derivative. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of 1H-Indole, 6-bromo-3-iodo- are likely to be various cellular receptors, given that indole derivatives are known to bind with high affinity to multiple receptors . Indoles play a significant role in cell biology and are found in many important synthetic drug molecules .
Mode of Action
The mode of action of 1H-Indole, 6-bromo-3-iodo- involves its interaction with these cellular targets. The compound binds to the receptors, leading to changes in cellular processes . .
Biochemical Pathways
The biochemical pathways affected by 1H-Indole, 6-bromo-3-iodo- are likely to be diverse, given the broad spectrum of biological activities associated with indole derivatives . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathway alterations would depend on the specific pathways involved.
Pharmacokinetics
For instance, one source suggests that similar compounds have high gastrointestinal absorption , which could potentially enhance bioavailability.
Result of Action
The molecular and cellular effects of 1H-Indole, 6-bromo-3-iodo-'s action would depend on its specific targets and the pathways it affects. Given the broad range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules . They bind with high affinity to multiple receptors, making them valuable for developing new useful derivatives .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of indole derivatives have been a subject of study .
Dosage Effects in Animal Models
Indole derivatives have been studied for their effects at various dosages .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Indole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Indole derivatives may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 1H-Indole, 6-bromo-3-iodo- typically involves halogenation reactions. One common method is the sequential bromination and iodination of indole. The process begins with the bromination of indole at the 6-position using bromine or a brominating agent like N-bromosuccinimide (NBS). This is followed by iodination at the 3-position using iodine or an iodinating agent such as iodine monochloride (ICl) under controlled conditions .
Industrial production methods for halogenated indoles often involve similar halogenation reactions but are scaled up and optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
1H-Indole, 6-bromo-3-iodo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. .
Oxidation and Reduction: The compound can undergo oxidation to form indole-2,3-dione derivatives or reduction to form dehalogenated indoles. .
Coupling Reactions: The halogen atoms make the compound suitable for palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds with various aryl and alkyl groups
Scientific Research Applications
1H-Indole, 6-bromo-3-iodo- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds. .
Biology: The compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding studies. .
Medicine: Halogenated indoles, including 1H-Indole, 6-bromo-3-iodo-, are explored for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals. .
Comparison with Similar Compounds
1H-Indole, 6-bromo-3-iodo- can be compared with other halogenated indoles, such as:
5-Bromo-6-iodo-1H-indole: Similar in structure but with different halogenation positions, leading to variations in chemical reactivity and biological activity
6-Bromo-1H-indole: Lacks the iodine atom, which may result in different chemical properties and applications
3-Iodo-1H-indole:
The unique combination of bromine and iodine atoms in 1H-Indole, 6-bromo-3-iodo- provides distinct chemical and biological properties that make it valuable for specific applications in research and industry .
Properties
IUPAC Name |
6-bromo-3-iodo-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrIN/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJAYNNMMSFTUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718771 | |
| Record name | 6-Bromo-3-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372077-73-1 | |
| Record name | 6-Bromo-3-iodo-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Benzhydryl (R)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate 5,5-dioxide](/img/structure/B3132526.png)
![3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B3132528.png)



